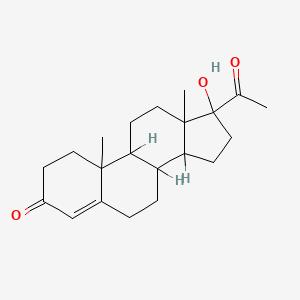

17alpha-Hydroxypregn-4-ene-3,20-dione

描述

17α-Hydroxypregn-4-ene-3,20-dione (CAS 68-96-2), commonly termed 17α-hydroxyprogesterone (17α-OHP), is a C21 steroid hormone with the molecular formula C21H30O3 and a molecular weight of 330.468 g/mol . Structurally, it features a pregnane backbone with a hydroxyl group at the C17α position and ketone groups at C3 and C20. This compound is a critical intermediate in steroidogenesis, serving as a precursor to cortisol in the adrenal glands and androgens in the gonads . Under stress conditions, the dog adrenal gland secretes 17α-OHP at rates comparable to aldosterone (5–10 µg/g tissue/hour), with synthesis rates reaching 30–40 nmol/g tissue/min . Its secretion is regulated by adrenocorticotropic hormone (ACTH) and declines post-hypophysectomy .

属性

IUPAC Name |

17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPWSSGDRRHUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-09-1 | |

| Record name | 17α-hydroxypregn-4-ene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

The process begins with trifluoroacetylation of 17α-ethynyl-17β-hydroxy-androst-4-en-3-one, forming a stabilized intermediate (Fig. 1). Subsequent treatment with formic or acetic acid in the presence of Hg(II) salts (e.g., Hg(OAc)₂) induces ethynyl hydration and acyloxy group migration, yielding 17α-acyloxy-pregn-4-ene-3,20-dione. Acidic hydrolysis then removes the acyl group, furnishing the 17α-hydroxyl product.

Optimized Conditions

Table 1: Representative Syntheses from US4482494A

| Example | Starting Material | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 17α-Ethynyl-17β-trifluoroacetate | Formic acid, Hg(OAc)₂ | HMPT | 50–55 | 95.0 |

| 5 | 17α-Ethynyl-17β-trifluoroacetate | Acetic acid, Hg(OAc)₂ | DMF | 80 | 84.6 |

| 9 | 17α-Ethynyl-17β-hydroxy | TFA anhydride, HCl | DMF | 50–55 | 82.1 |

Mercury Salt-Catalyzed Reactions

Role of Mercury Salts

Hg(II) ions facilitate ethynyl group hydration via π-complex formation, directing nucleophilic attack to the 20-position. The choice of mercury salt impacts reaction rate: Hg(OAc)₂ provides faster kinetics than Hg(NO₃)₂ due to better solubility in organic media.

Solvent Effects

Polar aprotic solvents (e.g., DMF, HMPT) enhance mercury salt dissociation and stabilize transition states. Protic solvents (e.g., methanol) are avoided to prevent ester hydrolysis during acyloxy migration.

In Situ Preparation and Isolation Techniques

Industrial protocols often omit intermediate isolation to reduce costs. Example 9 (Table 1) demonstrates sequential trifluoroacetylation, Hg(II)-catalyzed reaction, and HCl-mediated hydrolysis in one pot, achieving 82% yield. Crystallization from methanol purifies the final product, with mp 212–217°C and [α]D²⁰ +89° (CHCl₃).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

| Parameter | Trifluoroacetate Method | Classical Sulfite Method |

|---|---|---|

| Yield (%) | 84–95 | 44–83 |

| Byproducts | Minimal | 17α-Pregnane isomers |

| Scalability | Industrial | Lab-scale |

| Catalyst Toxicity | Moderate (Hg) | Low |

The trifluoroacetate method surpasses older approaches in efficiency but requires Hg waste management. Recent efforts explore Bi(III) or Au(I) catalysts as safer alternatives, though yields remain inferior.

Applications and Industrial Relevance

17α-Hydroxypregn-4-ene-3,20-dione is a precursor to:

-

Hormofort® (17α-hydroxyprogesterone caproate): Prevents preterm birth.

-

Corticoids (e.g., prednisolone): Anti-inflammatory agents.

-

Reichstein’s Compound S : Intermediate in hydrocortisone synthesis.

Patented methods enable multi-ton annual production, with costs minimized via in situ processing .

化学反应分析

Representative Synthetic Pathways

| Starting Material | Reagents/Conditions | Product (Yield%) | Melting Point (°C) | [α]D (CHCl₃) |

|---|---|---|---|---|

| 17α-Ethynyl-17β-trifluoroacetoxy-androst-4-en-3-one | Formic acid, Hg(OAc)₂, 50–55°C, 3 hrs | 17α-Formyloxy-pregn-4-ene-3,20-dione (95.0%) | 217–219 | +87.0 |

| Same as above | Acetic acid, Hg(OAc)₂, 80°C, 10 hrs | 17α-Acetoxy-pregn-4-ene-3,20-dione (84.6%) | 240–244 | +69.3 |

| Same as above (in situ preparation) | HCl/MeOH, 48–50°C, 8 hrs | 17α-Hydroxy-pregn-4-ene-3,20-dione (82.1%) | 212–217 | +89.0 |

This method achieves near-quantitative yields (93–95%) due to the stability of trifluoroacetate intermediates, avoiding side reactions common with other esters .

UV-Induced Degradation and Radical Formation

Under UV irradiation (254 nm), 17α-hydroxyprogesterone undergoes electron ejection, leading to reactive intermediates and degradation products :

Key Degradation Pathways

-

Radical Cation Formation :

-

Dimerization and Byproducts :

Degradation Products by UV Dose

| UV Dose (photons/L) | Substrate Remaining (%) | Dimer Formation (%) | Degradation Products (%) |

|---|---|---|---|

| 1.5×10²¹ | 52 | 18 | 3 |

| 3.8×10²¹ | 10.3 | 32 | 57.7 |

| 7.7×10²¹ | 0.6 | 0 | 99.4 |

Ester Hydrolysis

-

Acetyl/Formyl Group Removal : Treatment with concentrated HCl and methanol cleaves the 17α-acyloxy group, yielding 17α-hydroxyprogesterone. Example: 82.1% yield after 8 hours at 50°C .

Biosynthetic Relevance

科学研究应用

Therapeutic Applications

1. Hormonal Therapy

17α-Hydroxyprogesterone is primarily used in hormonal therapies, particularly for conditions related to progesterone deficiency. It is administered to support pregnancy in women with a history of preterm birth or those undergoing assisted reproductive technologies. Clinical studies have demonstrated its efficacy in reducing the risk of preterm labor when used as part of a comprehensive treatment plan .

2. Treatment of Congenital Adrenal Hyperplasia (CAH)

In patients with CAH, 17α-hydroxyprogesterone serves as a marker for adrenal function and is used therapeutically to manage symptoms associated with adrenal insufficiency. The hormone can be converted to cortisol in the body, thus helping to mitigate the effects of adrenal steroid deficiencies .

3. Use in Assisted Reproductive Technology (ART)

In ART procedures, 17α-hydroxyprogesterone is often used to prepare the endometrium for embryo transfer. Its administration has been linked to improved implantation rates and overall success in IVF cycles .

Industrial Applications

1. Synthesis of Corticosteroids

17α-Hydroxyprogesterone is an essential intermediate in the synthesis of various corticosteroids, including hydrocortisone and prednisolone. These compounds are critical for their anti-inflammatory and immunosuppressive properties, making them valuable in treating a range of conditions from allergies to autoimmune diseases .

2. Steroid Hormone Production

The compound serves as a precursor in the production of other steroid hormones through chemical modifications. For instance, it can be converted into different derivatives that exhibit varied biological activities, allowing for tailored therapeutic applications .

Analytical Applications

1. Quantitative Estimation Techniques

Recent advancements have led to improved methods for quantifying 17α-hydroxyprogesterone levels in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been developed to accurately measure this hormone in blood and tissue samples, facilitating better understanding of its physiological roles and clinical significance .

2. Research on Adrenal Function

Studies have shown that the secretion rates of 17α-hydroxyprogesterone can provide insights into adrenal gland function under stress conditions. For example, research indicates that this hormone's secretion increases during operative stress, suggesting its role as a biomarker for adrenal activity .

Case Studies

Case Study 1: Preterm Birth Prevention

A clinical trial involving pregnant women at risk for preterm birth demonstrated that administration of 17α-hydroxyprogesterone significantly reduced the incidence of early delivery compared to placebo groups. This study underscores the hormone's potential as a preventive treatment in obstetrics .

Case Study 2: Congenital Adrenal Hyperplasia Management

In a cohort study involving children with CAH, regular monitoring of 17α-hydroxyprogesterone levels was correlated with treatment outcomes. Adjustments in therapy based on these measurements led to improved management of adrenal crises and enhanced quality of life for affected individuals .

作用机制

17alpha-Hydroxypregn-4-ene-3,20-dione exerts its effects by acting as an agonist of the progesterone receptor, albeit weakly compared to progesterone. It also functions as an antagonist of the mineralocorticoid receptor and a partial agonist of the glucocorticoid receptor . The molecular targets and pathways involved include:

Progesterone Receptor (PR): Modulates gene expression related to reproductive functions.

Mineralocorticoid Receptor (MR): Influences electrolyte balance and blood pressure.

Glucocorticoid Receptor (GR): Regulates immune response and metabolism.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, functional, and biological distinctions between 17α-OHP and related steroids:

Key Distinctions :

Functional Groups and Activity :

- The C17α hydroxyl group in 17α-OHP distinguishes it from progesterone, reducing its binding to progesterone receptors (PR) . Synthetic derivatives like 17α-OHP caproate enhance stability and activity through esterification .

- Ethisterone’s C17α ethynyl group confers both progestogenic and androgenic effects, unlike 17α-OHP’s purely glucocorticoid precursor role .

Receptor Affinity: Progesterone exhibits ~50% higher PR affinity than 17α-OHP, while synthetic progestins (e.g., chlormadinone acetate) show even stronger binding .

Biosynthetic Roles :

- 17α-OHP is a key intermediate in cortisol synthesis, whereas progesterone primarily serves as a precursor to mineralocorticoids and other sex steroids .

- 5α-Dihydroprogesterone, a reduced progesterone metabolite, lacks glucocorticoid activity but influences neurosteroid signaling .

Derivatives like 21-hydroxy-17-(1-oxopropoxy)pregn-4-ene-3,20-dione exhibit higher toxicity, limiting their utility .

生物活性

17alpha-Hydroxypregn-4-ene-3,20-dione (17α-OHP) is a steroid hormone that plays a significant role in various biological processes, primarily as a metabolite of progesterone. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Biosynthesis

17α-OHP is derived from progesterone through the action of the enzyme 17α-hydroxylase (CYP17A1). It is produced mainly in the adrenal glands and to a lesser extent in the gonads, particularly during the luteal phase of the menstrual cycle when levels can range from 100 to 500 ng/dl in women .

Hormonal Functions

17α-OHP exhibits several hormonal activities:

- Progesterone Receptor Agonism : It acts as an agonist for the progesterone receptor (PR), though its potency is lower compared to progesterone itself .

- Mineralocorticoid Receptor Antagonism : It also functions as an antagonist for the mineralocorticoid receptor (MR) and has partial agonistic effects on the glucocorticoid receptor (GR), albeit with significantly reduced potency compared to cortisol .

Anticancer Properties

Research indicates that metabolites of 17α-OHP demonstrate anticancer activity. A study noted that while the anticancer effects of 17α-OHP are significant, they are approximately six times less potent than those of progesterone metabolites. The combination of both hormones appears to produce a synergistic effect, enhancing the overall anticancer activity .

The anticancer properties of 17α-OHP may be attributed to:

- Electron Emission : The hormone can emit electrons under certain conditions, leading to reactive intermediates that may influence cancer cell initiation .

- Metabolite Formation : The interaction of 17α-OHP with other substances can lead to various metabolites with distinct biological properties, some of which exhibit reduced carcinogenic potential .

Adrenal Secretion

In physiological conditions, such as operative stress, the adrenal gland secretes 17α-OHP at rates comparable to aldosterone. This secretion can be influenced by adrenocorticotropic hormone (ACTH) levels, indicating its role in stress response mechanisms .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study published in In Vivo demonstrated that while 17α-OHP metabolites possess strong anticancer activity, their effectiveness is significantly lower than that of progesterone metabolites. The study highlighted the potential for using a combination therapy approach involving both hormones for enhanced therapeutic outcomes .

- Quantitative Estimation in Dogs :

-

Biosynthesis Pathways :

- Investigations into steroid biosynthesis have shown that 17α-OHP is efficiently converted into corticoids via hydroxylation processes involving specific enzymes like CYP21A2. This highlights its role as a precursor in steroidogenesis and its significance in maintaining hormonal balance within the body .

Data Summary

| Biological Activity | Description |

|---|---|

| Progesterone Receptor Agonism | Weak agonist compared to progesterone |

| Mineralocorticoid Antagonism | Acts as an antagonist at MR |

| Glucocorticoid Partial Agonism | Low potency compared to cortisol |

| Anticancer Activity | Significant but lower than progesterone metabolites |

| Adrenal Secretion Rate | 5-10 µg/g tissue/hr under stress conditions |

常见问题

Q. How can researchers confirm the identity and purity of 17α-Hydroxypregn-4-ene-3,20-dione in laboratory settings?

To verify identity and purity, use a combination of analytical techniques:

- Spectroscopic Analysis : Employ nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 1H and 13C NMR for proton and carbon environments) and Fourier-transform infrared spectroscopy (FTIR) to detect functional groups like ketones (C=O) and hydroxyls (O-H) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ ~240 nm for conjugated dienes) to assess purity and separate degradation products .

- Cross-Reference CAS Numbers : Validate against authoritative sources (e.g., CAS 604-09-1 in Ashford’s Dictionary and USP guidelines ). Note discrepancies in CAS numbers (e.g., 68-96-2 in some SDS ) and confirm via third-party databases like PubChem.

Q. What are standard protocols for safe handling and storage of 17α-Hydroxyprogesterone in research laboratories?

- Handling : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation (S22/S53 safety codes) . Minimize dust generation to prevent respiratory irritation (H335) .

- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation or thermal degradation. Monitor humidity to avoid hygroscopic clumping .

Q. How should researchers address conflicting CAS numbers or nomenclature for this compound?

- Methodology : Cross-check identifiers using multiple sources (e.g., Ashford’s Dictionary , USP , and IARC Monographs ). For example, prioritize CAS 604-09-1 for 17α-Hydroxyprogesterone and flag discrepancies (e.g., CAS 68-96-2 ) as potential data entry errors.

- Documentation : Annotate uncertainties in metadata repositories and consult structural analogs (e.g., 21-Deoxycortisol ) for comparative validation.

Intermediate Research Questions

Q. What experimental strategies optimize the synthesis of 17α-Hydroxypregn-4-ene-3,20-dione derivatives for structure-activity studies?

- Derivatization : Use regioselective acetylation (e.g., 17α-hydroxyprogesterone caproate ) or epoxidation (e.g., 16α,17α-epoxy derivatives ) to modify functional groups.

- Purification : Apply flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

- Yield Optimization : Control reaction temperature (e.g., 0–5°C for acid-sensitive steps) and use anhydrous solvents to minimize side reactions .

Q. How can researchers analyze the stability of 17α-Hydroxyprogesterone under varying pH and temperature conditions?

Q. What in vitro assays are suitable for studying its role in steroidogenic pathways?

- Cell-Based Models : Use adrenal or gonadal cell lines (e.g., H295R) to monitor conversion to cortisol precursors (e.g., 11-deoxycortisol ).

- Tracer Techniques : Employ ³H- or ¹⁴C-labeled 17α-Hydroxyprogesterone to track metabolic flux via autoradiography or scintillation counting .

Advanced Research Questions

Q. How do structural modifications to 17α-Hydroxypregn-4-ene-3,20-dione affect binding affinity to progesterone receptors (PRs)?

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with PR ligand-binding domains. Validate with isothermal titration calorimetry (ITC) for ΔG and Kd measurements .

- Functional Assays : Use PR reporter gene assays (e.g., luciferase in HeLa cells) to compare transactivation potency of derivatives .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., random-effects models) to account for variability in assay conditions (e.g., cell type, concentration) .

- Reproducibility Testing : Replicate key experiments (e.g., receptor binding) under standardized protocols (ISO 17025) .

Q. How can isotopic labeling advance studies on the environmental persistence of 17α-Hydroxyprogesterone?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。